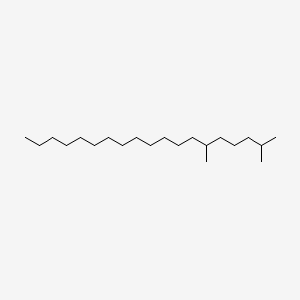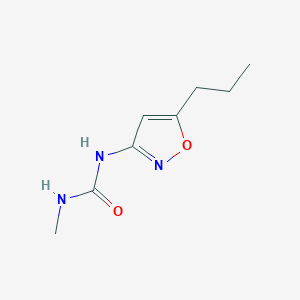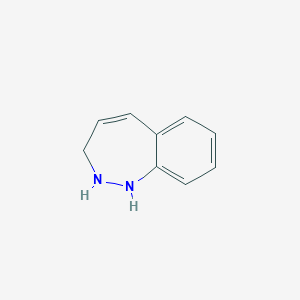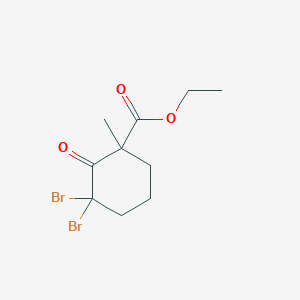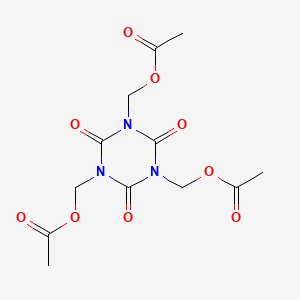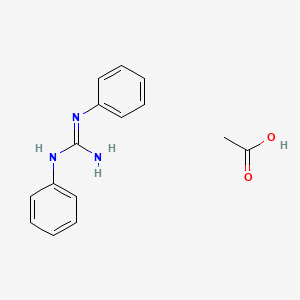
Acetic acid;1,2-diphenylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1,2-diphenylguanidine is a compound that combines the properties of acetic acid and 1,2-diphenylguanidine Acetic acid is a simple carboxylic acid known for its role in vinegar, while 1,2-diphenylguanidine is a derivative of guanidine, a compound with significant applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,2-diphenylguanidine typically involves the reaction of acetic acid with 1,2-diphenylguanidine under controlled conditions. One common method is the reaction of acetic anhydride with 1,2-diphenylguanidine in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1,2-diphenylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
Acetic acid;1,2-diphenylguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of rubber and other materials due to its role as a vulcanization accelerator
Wirkmechanismus
The mechanism of action of acetic acid;1,2-diphenylguanidine involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine: A simple compound with similar basicity and hydrogen bonding properties.
Diphenylguanidine: Shares structural similarities but lacks the acetic acid component.
Acetic Acid: A simple carboxylic acid without the guanidine moiety.
Uniqueness
Acetic acid;1,2-diphenylguanidine is unique due to its combination of acetic acid and 1,2-diphenylguanidine, resulting in a compound with distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
53759-55-0 |
|---|---|
Molekularformel |
C15H17N3O2 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
acetic acid;1,2-diphenylguanidine |
InChI |
InChI=1S/C13H13N3.C2H4O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-2(3)4/h1-10H,(H3,14,15,16);1H3,(H,3,4) |
InChI-Schlüssel |
YQVCRRBOFQNRIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


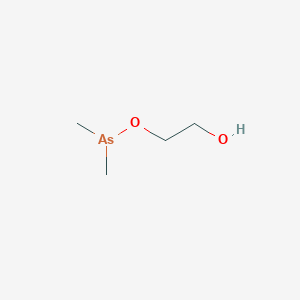
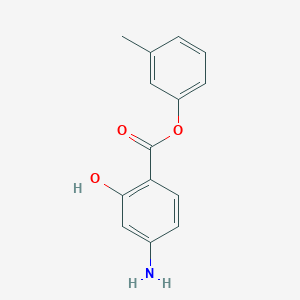
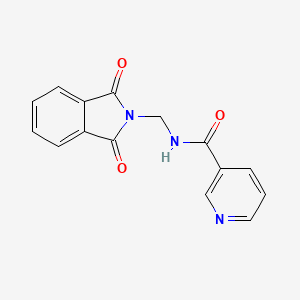
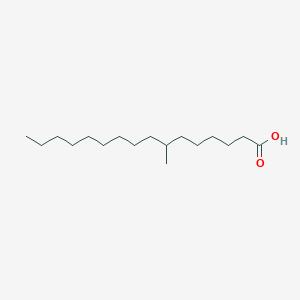
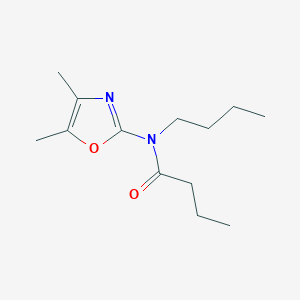
![Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide](/img/structure/B14634614.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)](/img/structure/B14634619.png)
![2,2-Dimethyl-5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexan-4-one](/img/structure/B14634631.png)
